molecular formula C8H17NO2 B13394526 2,5-Bis(methoxymethyl)pyrrolidine

2,5-Bis(methoxymethyl)pyrrolidine

Cat. No.: B13394526
M. Wt: 159.23 g/mol
InChI Key: HDXYTIYVVNJFLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(methoxymethyl)pyrrolidine typically involves the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently methylated to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,5-Bis(methoxymethyl)pyrrolidine involves its ability to induce chirality in chemical reactions. The compound acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products by providing a chiral environment during the reaction. This is achieved through the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomers .

Comparison with Similar Compounds

  • 2,5-Bis(phenylmethyl)pyrrolidine
  • 2,5-Bis(ethoxymethyl)pyrrolidine
  • 2,5-Bis(methyl)pyrrolidine

Comparison: Compared to these similar compounds, 2,5-Bis(methoxymethyl)pyrrolidine is unique due to its methoxymethyl groups, which provide distinct steric and electronic properties. These properties enhance its effectiveness as a chiral auxiliary in asymmetric synthesis, making it a preferred choice in many applications .

Properties

IUPAC Name

2,5-bis(methoxymethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-5-7-3-4-8(9-7)6-11-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXYTIYVVNJFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93621-94-4
Record name (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine
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